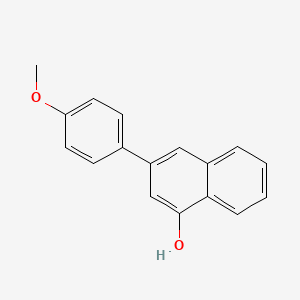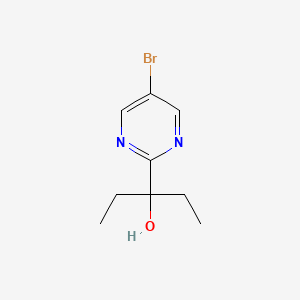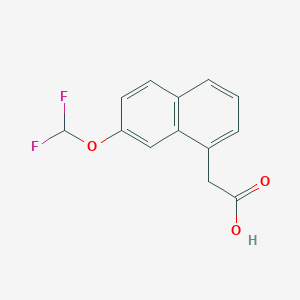
1-Naphthalenol, 3-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)naphthalen-1-ol: is an organic compound that belongs to the class of naphthols, which are derivatives of naphthalene This compound features a naphthalene ring substituted with a 4-methoxyphenyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)naphthalen-1-ol typically involves the reaction of bis(3-bromo-4-methoxyphenyl)methanone with [4-(naphthalen-1-yl)phenyl]boronic acid in the presence of a palladium catalyst (Pd[P(C6H5)3]4) and sodium carbonate (Na2CO3) in a mixture of water and toluene at 110°C for 7 hours .
Industrial Production Methods: While specific industrial production methods for 3-(4-methoxyphenyl)naphthalen-1-ol are not widely documented, the general approach involves large-scale organic synthesis techniques, utilizing similar reaction conditions as described above, but optimized for higher yields and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced naphthol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and hydroxyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Halogenating agents, nitrating agents, sulfonating agents under controlled conditions.
Major Products:
Oxidation: Quinones, naphthoquinones.
Reduction: Reduced naphthol derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthols.
Aplicaciones Científicas De Investigación
Chemistry: 3-(4-Methoxyphenyl)naphthalen-1-ol is used as a precursor in the synthesis of various organic compounds, including photochromic materials and fluorescent dyes .
Medicine: Research is ongoing to explore the compound’s potential as an antioxidant and anticancer agent, with studies indicating its effectiveness against certain cancer cell lines .
Industry: In the industrial sector, 3-(4-methoxyphenyl)naphthalen-1-ol is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)naphthalen-1-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In anticancer applications, the compound induces apoptosis in cancer cells by modulating signaling pathways and interacting with specific molecular targets .
Comparación Con Compuestos Similares
Naphthopyrans: Known for their photochromic properties and used in optical applications.
Naphthalen-2-amine derivatives: Utilized in the development of hole-transporting materials for perovskite solar cells.
Uniqueness: 3-(4-Methoxyphenyl)naphthalen-1-ol stands out due to its combination of a methoxyphenyl group and a hydroxyl group on the naphthalene ring, which imparts unique chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
30069-70-6 |
|---|---|
Fórmula molecular |
C17H14O2 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)naphthalen-1-ol |
InChI |
InChI=1S/C17H14O2/c1-19-15-8-6-12(7-9-15)14-10-13-4-2-3-5-16(13)17(18)11-14/h2-11,18H,1H3 |
Clave InChI |
FSMJUDUECIMLNU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11866143.png)



![Indolizino[2,3-g]quinoline-5,12-dione](/img/structure/B11866162.png)
![6-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866168.png)


![5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11866178.png)

